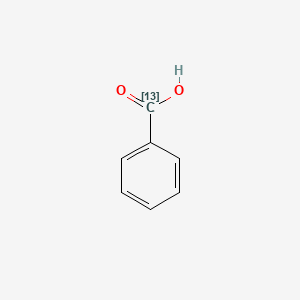

Benzoic acid-alpha-13C

説明

Benzoic acid is a simple aromatic carboxylic acid that is a key intermediate in the synthesis of many other organic substances. The studies provided offer insights into the molecular assembly, nucleation, and photophysical processes of benzoic acid and its derivatives, as well as the importance of the carboxylic acid carbon in determining the structure of benzoic acid dimers .

Synthesis Analysis

The nucleation of para-amino benzoic acid (PABA), a derivative of benzoic acid, from ethanolic solutions has been studied to understand the preference for the alpha form over the beta form. The synthesis process is influenced by the stability of hydrogen-bonded carboxylic acid dimers present in the alpha structure, which are most stable in solution and play a significant role in the self-assembly and polymorphic expression of the alpha form .

Molecular Structure Analysis

The molecular structure of benzoic acid and its derivatives is crucial in determining their physical and chemical properties. The 13C NMR chemical shift for the carboxylic acid carbon is a powerful diagnostic tool to determine the preferred isomeric dimer structures of benzoic acid derivatives. Density functional calculations and natural bond orbital analysis have been used to elucidate the electronic origins of the observed 13C shieldings and their relationship to isomeric stability .

Chemical Reactions Analysis

The photophysical and photochemical processes of benzoic acid have been probed using ab initio calculations. The potential energy profiles for the alpha C-C and C-O bond fissions, as well as the decarboxylation reaction in different electronic states, have been determined. The alpha C-O bond cleavage is predicted to be the most probable channel upon photoexcitation at 270 nm or shorter wavelengths, leading to the formation of ground-state fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid are influenced by its molecular and solid-state structures. The crystallization kinetics experiments indicate an instantaneous nucleation mechanism for alpha-PABA, with the growth rate being limited only by the diffusion of the growth unit to the crystallite surface. The growth mechanisms of different crystal faces of alpha-PABA result in a needle-like morphology due to fast growth along the b-axis . The electronic structure of benzoic acid in various electronic states also affects its photophysical behavior and the outcomes of photochemical reactions .

科学的研究の応用

1. Pharmacokinetic Research

Benzoic acid-alpha-13C, when labeled in specific protonated carbons, enhances the sensitivity of 13C Nuclear Magnetic Resonance (NMR) detection. This method has been used to trace the biotransformation of benzoic acid to hippuric acid in rats, demonstrating potential for wide application in pharmacokinetic research (Akira et al., 1993).

2. Biotransformation Studies

Benzoic acid-alpha-13C is used in biotransformation studies, such as in the preparation of alpha-methyldopa hydrochloride, labeled with 13C in the benzylic position (Ames & Castagnoli, 1974).

3. Reactivity Studies

The 13C-labeling and NMR spectroscopy technique helps in studying the reactivity of acyl-beta-D-glucopyranuronates, which can bind to proteins through acyl migration reactions. This method was applied to the study of benzoic acid 1-O-acylglucuronide (Akira, Taira, & Shinohara, 1997).

4. Clinical Chemistry Applications

The use of 13C-labeled benzoic acid as a biological tracer in clinical chemistry has been explored. It is used in conjunction with 13C NMR for quantitative analysis, such as measuring the metabolic rate of benzoic acid to hippuric acid (Baba, Akira, & Sakuma, 1990).

5. Material Characterization

Benzoic acid-alpha-13C is utilized in NMR methodologies to characterize small organic molecules confined in mesoporous materials. This helps in understanding the behavior of molecules in constrained environments (Azaïs et al., 2010).

6. NMR Spectroscopy and pKa Correlation Studies

It aids in the correlation of NMR chemical shifts and pKa values of benzoic acids, enhancing understanding of structure-reactivity relationships in organic chemistry (Wang, 2005).

7. Proton Transfer Studies

Benzoic acid-alpha-13C is pivotal in solid-state NMR studies to determine the rate of proton transfer and potential barrier for this transfer in hydrogen-bonded dimers of benzoic acid (Nagaoka et al., 1981).

8. Drug Delivery System Studies

It is used to study complex formation between drug delivery systems like alpha cyclodextrin and benzoic acid derivatives, contributing to pharmaceutical research (Dikmen, 2021).

9. Glycine Conjugation Activity Measurement

Benzoic acid-alpha-13C assists in measuring glycine conjugation activity through NMR spectroscopy, showcasing its utility in biological and pharmaceutical analyses (Akira, Hasegawa, & Baba, 1995).

10. Anisotropic Chemical Shift Studies

This compound is also central in the study of 13C anisotropic chemical shifts in organic solids like benzoic acid and its derivatives, providing insights into molecular structures (Kempf et al., 1974).

Safety And Hazards

Benzoic acid-alpha-13C can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

将来の方向性

特性

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274646 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-alpha-13C | |

CAS RN |

3880-99-7 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-carboxy-13c acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)

![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)